2-(4-acetamidophenoxy)-N-[(Z)-benzylideneamino]acetamide
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Overview
Description
N’-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s molecular formula is C17H17N3O3, and it has a molecular weight of 311.33 g/mol.
Preparation Methods
The synthesis of N’-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide typically involves the condensation of an appropriate aldehyde with a hydrazide. One common synthetic route includes the reaction of 4-(acetylamino)phenoxyacetic acid hydrazide with benzaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
N’-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of N’-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N’-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide can be compared with other similar compounds, such as:
N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide: This compound has a similar structure but with an ethoxy group instead of an acetylamino group.
N’-Benzylidene-2-(4-butylphenoxy)acetohydrazide: This compound has a butyl group instead of an acetylamino group.
The uniqueness of N’-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-(4-acetamidophenoxy)-N-[(Z)-benzylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O3/c1-13(21)19-15-7-9-16(10-8-15)23-12-17(22)20-18-11-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21)(H,20,22)/b18-11- |
InChI Key |
GRYNJPBEMWVVAK-WQRHYEAKSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2 |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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